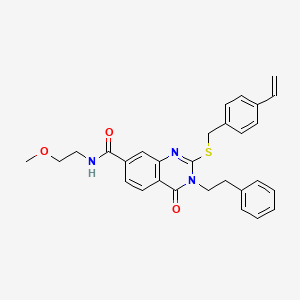
N-(2-Methoxyethyl)-4-oxo-3-phenethyl-2-((4-vinylbenzyl)thio)-3,4-dihydrochinazolin-7-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-4-oxo-3-phenethyl-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H29N3O3S and its molecular weight is 499.63. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyethyl)-4-oxo-3-phenethyl-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyethyl)-4-oxo-3-phenethyl-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Anwendungen: Dieses Material könnte Anwendungen im urbanen Bergbau von Produkten am Ende ihrer Lebensdauer zur Gewinnung von Ag(I) finden .
Polymerisationsinduzierte Selbstassemblierung (PISA)
Die Vinylbenzylgruppe der Verbindung kann an Polymerisationsreaktionen teilnehmen. So kann sie beispielsweise als hydrophiler Alkoxyamin-Makroinitiator in der Dispersionscopolymerisation verwendet werden. Durch die Kombination mit anderen Monomeren lassen sich temperaturansprechende vernetzte Nanopartikel oder pH-sensitive Sphären, Würmer oder Vesikel herstellen .
Antibakterielle Studien und Silberkomplexe
Die Benzimidazolium-Einheit der Verbindung kann zur Synthese von N-heterocyclischen Carbenen, Silberkomplexen (Ag-NHC) verwendet werden. Diese Komplexe können antimikrobielle Eigenschaften aufweisen und für medizinische Anwendungen untersucht werden .
Biologische Aktivität
N-(2-methoxyethyl)-4-oxo-3-phenethyl-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the quinazoline family, which is known for a variety of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a detailed overview of its biological activity based on current research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Quinazoline ring system
- Functional Groups :
- Methoxyethyl group
- Phenethyl side chain
- Vinylbenzyl thioether linkage
- Carboxamide moiety
This unique combination of functional groups may contribute to its biological activity by interacting with various biological targets.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The specific compound has been shown to inhibit cell proliferation in several cancer cell lines.
Mechanism of Action :
- Inhibition of Kinases : The compound may act as a kinase inhibitor, disrupting signaling pathways essential for cancer cell survival and proliferation.
- Induction of Apoptosis : Research suggests that it can induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study :
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported in the low micromolar range.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.0 | Apoptosis induction |
| HeLa | 3.2 | Kinase inhibition |
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Mechanism of Action :
- NF-kB Pathway Inhibition : The compound appears to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
- Reduction of Reactive Oxygen Species (ROS) : By decreasing ROS levels, it may help alleviate oxidative stress associated with inflammation.
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives are well-documented. Preliminary tests suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Case Study :
A study evaluating its efficacy against Staphylococcus aureus and Escherichia coli showed promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
Eigenschaften
IUPAC Name |
2-[(4-ethenylphenyl)methylsulfanyl]-N-(2-methoxyethyl)-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3S/c1-3-21-9-11-23(12-10-21)20-36-29-31-26-19-24(27(33)30-16-18-35-2)13-14-25(26)28(34)32(29)17-15-22-7-5-4-6-8-22/h3-14,19H,1,15-18,20H2,2H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVZJBBEKPZNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)C=C)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














